嘧啶, 2-(2-甲基苯基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

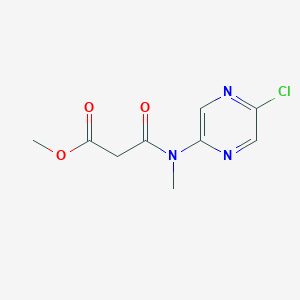

“Pyrimidine, 2-(2-methylphenyl)-” is a compound that belongs to the pyrimidine class. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular formula of “Pyrimidine, 2-(2-methylphenyl)-” is C11H10N2 .

Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, one efficient reaction involves the use of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines, which provides 2-aryl-5-benzylpyrimidine-4,6-diamines in good yields under simple reaction conditions .Molecular Structure Analysis

The structural core of pyrimidine is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3 . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) were calculated using popular DFT methods and the predicted results were compared with the reported experimental ones .Chemical Reactions Analysis

Pyrimidine-derived radicals play an important role in DNA oxidation, and their analysis methods are limited . A fluorometric detection and structural analysis of radicals on the surface of oxidatively damaged DNA using a profluorescent nitroxide probe combined with liquid chromatography–fluorometry and high-resolution tandem mass spectrometry has been proposed .Physical And Chemical Properties Analysis

Pyrimidine is an organic compound with the formula C4H4N2, distinguished by a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .科学研究应用

非线性光学应用

嘧啶衍生物在非线性光学 (NLO) 领域展现出有前景的应用。一项研究通过密度泛函理论 (DFT) 和时变 DFT (TDDFT) 分析探索了硫代嘧啶衍生物(包括苯基嘧啶衍生物)的 NLO 特性。与标准分子相比,这些衍生物表现出更大的 NLO 特性,表明它们适用于光电和高科技应用 (Hussain 等人,2020 年)。

超分子组装

嘧啶衍生物在氢键超分子组装的形成中也发挥着作用。涉及 2-(2-甲基苯基)-2H-[1,2,3]三唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮 3-氧化物的研究表明,它能够与大环阳离子共结晶,通过广泛的氢键形成复杂的 2D 和 3D 网络。这些结构在设计新材料和分子识别过程中具有潜在应用 (Fonari 等人,2004 年)。

药物化学

在药物化学中,嘧啶衍生物因其抗炎和镇痛特性而闻名。一项针对新型 4-(4-氟-3-甲基苯基)-6-(取代芳基)-1,6-二氢嘧啶-2-醇衍生物的研究表明,取代基的性质在增强这些活性方面起着重要作用。具体而言,具有氯苯取代的衍生物表现出有效的抗炎和镇痛作用 (Muralidharan 等人,2019 年)。

抗病毒活性

另一个感兴趣的领域是嘧啶衍生物的抗病毒活性。例如,2'-脱氧-2'-氟-2'-C-甲基胞苷(一种嘧啶核苷)已被确认为丙型肝炎病毒复制的有效且选择性抑制剂。该化合物展示了嘧啶衍生物在治疗病毒感染方面的治疗潜力 (Clark 等人,2005 年)。

材料科学

在材料科学中,基于嘧啶的化合物已用于合成高性能聚合物。例如,钯催化的铃木偶联方法用于合成芳基和杂芳基取代的嘧啶衍生物。这些化合物在 NLO、农用化学品和治疗药物中得到应用,突出了它们在各个科学领域的通用性和潜力 (Khan 等人,2020 年)。

作用机制

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Pyrimidine analogs act as anticancer agents through diverse mechanisms including kinase enzyme inhibition, cell cycle arrest, activation of oncogenes, reduction of mitochondrial membrane potential, increase of ROS, and induction of apoptosis by upregulation of apoptotic and downregulation of anti-apoptotic .

安全和危害

未来方向

Pyrimidine and its derivatives have found extensive use in the pharmaceutical industry. Several chemotherapeutic agents and antiviral drugs are pyrimidine analogs. These compounds interact with cellular machinery in specific ways to inhibit disease progression, demonstrating the broad potential of pyrimidines in medicinal chemistry and drug design . The exploration of new pyrimidine-based compounds remains a vibrant area of research in the pursuit of novel treatments and cures .

属性

IUPAC Name |

2-(2-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-2-3-6-10(9)11-12-7-4-8-13-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLWGNCKPUJSMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)

![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)

![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)

![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)

![N-(3-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768136.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2768137.png)

![N-(2,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2768138.png)